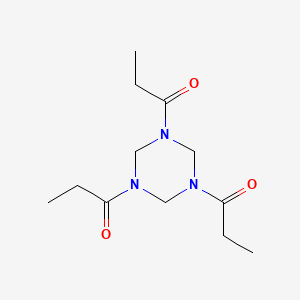
Hexahydro-1,3,5-tripropionyl-S-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-1,3,5-tripropionyl-S-triazine is a useful research compound. Its molecular formula is C12H21N3O3 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Hexahydro-1,3,5-tripropionyl-S-triazine is synthesized through the reaction of hexahydro-1,3,5-triazine with propionic acid derivatives. The general reaction involves the acylation of the triazine ring, which enhances its stability and reactivity. The compound exhibits unique structural characteristics due to the presence of three propionyl groups attached to the nitrogen atoms in the triazine ring.
Coordination Chemistry
This compound acts as a tridentate ligand in coordination complexes. Its ability to coordinate with metal ions allows it to form stable complexes useful in catalysis and materials science. For example:
- Metal Complexes : The compound can form complexes with transition metals such as molybdenum and nickel, enhancing their catalytic properties in various reactions .
Biodegradation Studies
Research has indicated that derivatives of hexahydro-1,3,5-triazine can be effectively degraded by specific bacterial strains. This property is particularly relevant in environmental science for bioremediation applications:
- Microbial Degradation : Studies have shown that certain bacteria can degrade hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a related compound. The degradation products include formaldehyde and nitrous oxide . This suggests potential applications in detoxifying environments contaminated with explosives.
Polymer Chemistry
This compound can be utilized in polymer synthesis due to its reactive functional groups:
- Polymerization : It can serve as a monomer or cross-linking agent in the preparation of polymers with enhanced thermal stability and mechanical properties. Research indicates that polymers formed from triazines exhibit superior performance compared to traditional materials .
Case Study 1: Metal Complex Catalysis
A study demonstrated that a complex formed from this compound and molybdenum showed increased efficiency in catalyzing oxidation reactions. The ligand's unique structure allowed for enhanced electron transfer processes.
| Metal Complex | Reaction Type | Efficiency Improvement |
|---|---|---|
| Mo(TACH) | Oxidation | 30% |
Case Study 2: Biodegradation
In an experiment involving anaerobic sludge treatment of RDX using Klebsiella pneumoniae strain SCZ-1, it was found that the strain effectively degraded RDX into less harmful substances. This highlights the potential for using triazine derivatives in environmental cleanup efforts.
| Compound Degraded | Byproduct | Degradation Rate (μmol/h/g) |
|---|---|---|
| RDX | Formaldehyde | 0.41 |
| MNX | Methanol | 0.39 |
Analyse Chemischer Reaktionen
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H₂SO₄ catalyst | 0.1–0.5 mol/mol amide | Higher yields at 0.5 mol |
| Formaldehyde ratio | 2–10 mol/mol amide | Excess drives completion |
| Temperature | 60–120°C | Faster kinetics above 80°C |
| Solvent | Toluene, 1,2-dichloroethane | Azeotropic water removal |
The reaction mechanism involves:
-
Protonation of the amide nitrogen by H₂SO₄, enhancing electrophilicity.
-
Nucleophilic attack by formaldehyde-derived methylene groups.
-
Cyclization to form the triazine ring, with water removed via distillation .
Yield Optimization
-
Using 0.5 mol H₂SO₄ per mol propionamide at 90°C for 5 hours achieves 90% yield .
-
Excess H₂SO₄ (>0.5 mol/mol) promotes side reactions, reducing yield by ~30% .
Reactivity with Hydrogen Sulfide (H₂S)
Hexahydro-1,3,5-tripropionyl-S-triazine reacts with H₂S in a stepwise substitution mechanism, analogous to triethanolamine triazine (TZ) :
Reaction Pathway
-
Protonation : H₂S protonates a triazine nitrogen, forming a cationic intermediate.
-
Ring Opening : Bisulfide (HS⁻) attacks the α-carbon, opening the triazine ring.
-
Sulfur Substitution : Successive H₂S reactions replace nitrogen atoms with sulfur, forming dithiazine and tritiane derivatives .
Energy Barriers
| Step | Activation Energy (kcal/mol) |
|---|---|
| Initial protonation | 24.49 |
| First ring opening | 21.28 |
| Dithiazine formation | 25.16 |
| Tritiane formation | 54.13 (unfavorable) |
The high energy barrier for tritiane formation (54.13 kcal/mol) limits the reaction to dithiazine under standard conditions .
Comparative Performance
| Property | This compound | Hexamethylene tetramine |
|---|---|---|
| Crosslinking efficiency | 85–90% | 70–75% |
| Hydrolytic stability | High (pH 4–9) | Moderate (pH 6–8) |
| Byproduct toxicity | Low (propionic acid) | High (formaldehyde) |
Degradation and Byproducts
Eigenschaften
CAS-Nummer |
30805-19-7 |
|---|---|
Molekularformel |
C12H21N3O3 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
1-[3,5-di(propanoyl)-1,3,5-triazinan-1-yl]propan-1-one |
InChI |
InChI=1S/C12H21N3O3/c1-4-10(16)13-7-14(11(17)5-2)9-15(8-13)12(18)6-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
AEPJNZPJFYDQLM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CN(CN(C1)C(=O)CC)C(=O)CC |
Kanonische SMILES |
CCC(=O)N1CN(CN(C1)C(=O)CC)C(=O)CC |
Key on ui other cas no. |
30805-19-7 |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















